molecular formula C18H16ClN3O3S B3009446 Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate CAS No. 1396874-34-2

Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate

Cat. No.: B3009446
CAS No.: 1396874-34-2
M. Wt: 389.85
InChI Key: DLTHATBQNXQLJX-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, such as enzymes, receptors, or cellular structures, depending on the specific biological activity.

Mode of Action

For instance, some thiazole derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which play a key role in inflammation . Additionally, certain thiazole compounds have shown promising quorum-sensing inhibitor activities, suggesting they may interfere with bacterial cell-cell communication .

Biochemical Pathways

For example, some thiazole compounds have been found to inhibit the COX pathway, leading to reduced production of prostaglandins and thus, anti-inflammatory effects . Other thiazole derivatives have been shown to interfere with quorum sensing pathways in bacteria, affecting processes such as biofilm formation and virulence production .

Pharmacokinetics

The solubility of thiazole compounds in water, alcohol, and ether may influence their absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation due to cox inhibition , to altered bacterial behavior due to interference with quorum sensing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzo[d]thiazole, which is then reacted with methylamine to form the intermediate compound. This intermediate is further reacted with acetamido benzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Advanced techniques such as continuous flow synthesis and automated reactors may also be employed to scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with similar biological activities.

    4-Chlorobenzothiazole: Shares the benzothiazole core but lacks the additional functional groups.

    Methyl 4-aminobenzoate: Similar in structure but with different functional groups.

Uniqueness

Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 4-[[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-22(18-21-16-13(19)4-3-5-14(16)26-18)10-15(23)20-12-8-6-11(7-9-12)17(24)25-2/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTHATBQNXQLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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